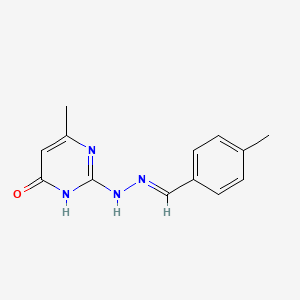
4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is an organic compound with the molecular formula C12H12N4O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone typically involves the condensation reaction between 4-methylbenzaldehyde and 4-hydroxy-6-methyl-2-pyrimidinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 4-Methylbenzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxybenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinylidene)hydrazone
- 2-Hydroxy-4-methoxybenzaldehyde
- 2,4-Dihydroxy-6-methylbenzaldehyde
Uniqueness
4-Methylbenzaldehyde (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzaldehyde and pyrimidine moieties allows it to participate in a wide range of reactions and exhibit diverse biological activities .
Propiedades
Fórmula molecular |
C13H14N4O |
|---|---|
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
4-methyl-2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N4O/c1-9-3-5-11(6-4-9)8-14-17-13-15-10(2)7-12(18)16-13/h3-8H,1-2H3,(H2,15,16,17,18)/b14-8+ |
Clave InChI |
BINBCNYZPVEZEC-RIYZIHGNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=O)N2)C |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC2=NC(=CC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11986588.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11986596.png)
![Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11986606.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11986612.png)
![(2E)-2-azepanone [(E)-1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B11986623.png)

![3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11986628.png)

![N-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B11986641.png)

![5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11986671.png)
![2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B11986676.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986679.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11986685.png)
